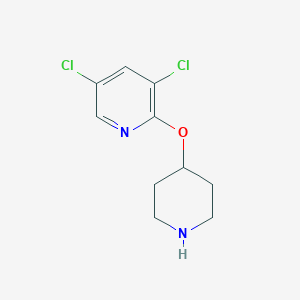
3-(3-Fluoro-4-nitrophenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-nitrophenoxy)piperidine is a fluorinated piperidine derivative. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance the pharmacokinetic and physicochemical properties of drug candidates. Fluorinated compounds often exhibit increased metabolic stability, altered electronic properties, and improved solubility and membrane permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-nitrophenoxy)piperidine typically involves multi-step reactions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction of 3-fluoro-4-nitrophenol with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-nitrophenoxy)piperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Major Products
Reduction: 3-(3-Fluoro-4-aminophenoxy)piperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperidones or other oxidized piperidine derivatives.
Scientific Research Applications
3-(3-Fluoro-4-nitrophenoxy)piperidine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates, particularly in the development of antitubercular agents.
Biological Studies: Employed in studies to understand the conformational behavior of fluorinated piperidines and their impact on biological activity.
Chemical Research: Utilized in the synthesis of novel fluorinated compounds for various applications, including materials science and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-nitrophenoxy)piperidine is not well-documented. the presence of the fluorine atom and the nitro group can significantly influence its electronic properties and reactivity. The fluorine atom can enhance metabolic stability and alter the compound’s interaction with biological targets, while the nitro group can participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: Another fluorinated compound with similar structural features and applications in medicinal chemistry.
4-(3-Fluoro-4-nitrophenoxy)piperidine: A closely related compound with a different substitution pattern on the piperidine ring.
Uniqueness
3-(3-Fluoro-4-nitrophenoxy)piperidine is unique due to its specific substitution pattern, which can influence its conformational behavior and reactivity. The combination of the fluorine atom and the nitro group provides a distinct set of electronic properties that can be exploited in various chemical and biological applications .
Properties
Molecular Formula |
C11H13FN2O3 |
|---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
3-(3-fluoro-4-nitrophenoxy)piperidine |
InChI |
InChI=1S/C11H13FN2O3/c12-10-6-8(3-4-11(10)14(15)16)17-9-2-1-5-13-7-9/h3-4,6,9,13H,1-2,5,7H2 |
InChI Key |
IHAFXPULOPNDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



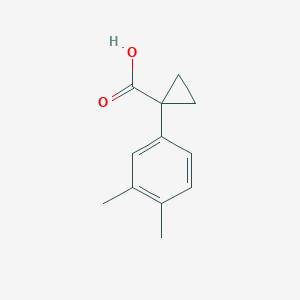

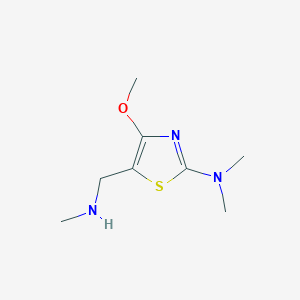
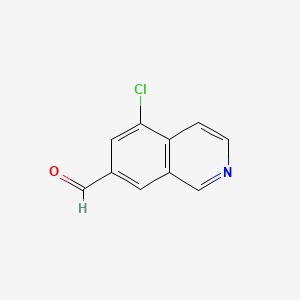

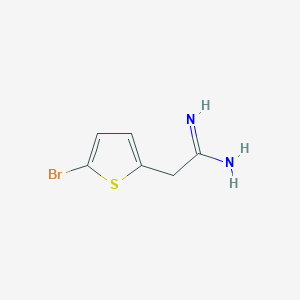
![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)


